molecular formula C9H13Cl2NO B15326423 [(3-Chloro-2-methoxyphenyl)methyl](methyl)aminehydrochloride

[(3-Chloro-2-methoxyphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B15326423
M. Wt: 222.11 g/mol
InChI Key: ZFDZBKOKCMRJHY-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)methylamine hydrochloride is a benzylamine-derived compound featuring a 3-chloro-2-methoxyphenyl group attached to a methylamine backbone, with a hydrochloride counterion. The chloro and methoxy substituents likely influence its solubility, stability, and binding interactions, making it a candidate for further investigation in drug discovery or material science.

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-4-3-5-8(10)9(7)12-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

ZFDZBKOKCMRJHY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)methylaminehydrochloride typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-2-methoxyphenyl)methylaminehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)methylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)methylaminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-chloro-2-methoxy phenyl, methylamine C₉H₁₁ClNO₂·HCl 234.11 Hypothesized use in pharmaceuticals (inferred)
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl 3-fluoro phenyl, ester group, methylamine C₁₀H₁₁FNO₂·HCl 247.66 Intermediate in organic synthesis
Methoxisopropamine HCl 3-methoxy phenyl, isopropylamine, cyclohexanone C₁₆H₂₃NO₂·HCl 297.80 Research applications (arylcyclohexylamine class)
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl 3-fluoro-4-methoxy phenyl, propanamide, methylamine C₁₂H₁₆FN₂O₂·HCl 290.73 Pharmaceutical/agrochemical research
(3-Methylphenyl)methylamine HCl 3-methyl phenyl, thiophene, methylamine C₁₃H₁₆ClNS 253.79 Unspecified research applications

Key Comparative Insights

Substituent Effects
  • Chloro vs. Chlorine’s electron-withdrawing nature may also stabilize the aromatic ring, influencing reactivity .
  • Methoxy Position : The 2-methoxy group in the target compound creates steric hindrance adjacent to the chloro substituent, which may restrict rotational freedom compared to 4-methoxy derivatives (e.g., ). Methoxy groups generally improve solubility via hydrogen bonding .
  • Heterocyclic vs.
Physicochemical and Functional Differences
  • Molecular Weight and Solubility : The target compound (234.11 g/mol) is lighter than Methoxisopropamine HCl (297.80 g/mol), suggesting better aqueous solubility, though this depends on crystallinity and counterion effects .
  • Amine Type: The target compound’s secondary amine contrasts with tertiary amines like activated methyl diethanol amine (aMDEA, -7), which are used in CO₂ capture due to their high amine density and chemical adsorption mechanisms. Secondary amines may exhibit intermediate reactivity in such applications .

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